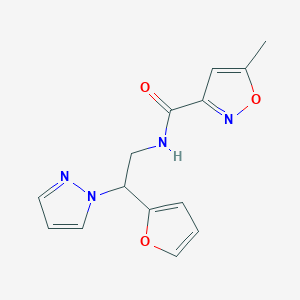

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and an isoxazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via condensation reactions involving hydrazines and 1,3-diketones.

Construction of the Isoxazole Ring: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

Coupling Reactions: The final step involves coupling the furan, pyrazole, and isoxazole intermediates under specific conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

Biological Studies: Researchers investigate its effects on various biological pathways, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism by which N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide: shares similarities with other heterocyclic compounds that contain furan, pyrazole, and isoxazole rings.

Similar Compounds: Examples include furan-2-carboxamide derivatives, pyrazole-based inhibitors, and isoxazole-containing molecules.

Uniqueness

What sets this compound apart is its specific combination of these three heterocyclic rings, which may confer unique biological activities and chemical properties not found in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Actividad Biológica

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O with a molecular weight of approximately 298.34 g/mol. The structure features a furan ring, a pyrazole moiety, and an isoxazole group, which are known to contribute to its biological properties.

The compound primarily acts as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. The furan and pyrazole components are recognized for their ability to interact with ATP-binding sites in kinases, leading to the inhibition of signaling cascades that promote tumor growth.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induces apoptosis |

| MCF7 (breast cancer) | 12.3 | Cell cycle arrest |

| A549 (lung cancer) | 8.7 | Inhibition of proliferation |

These values indicate that the compound has a promising profile as an anticancer agent.

In Vivo Studies

In vivo studies have shown that administration of the compound at doses of 10 mg/kg resulted in significant tumor regression in xenograft models. The compound's oral bioavailability was reported at approximately 52.5%, indicating good absorption characteristics.

Case Studies

-

Case Study on Akt Inhibition :

A study evaluated the compound's effect on the Akt signaling pathway, crucial for cell survival and metabolism. The compound demonstrated an IC50 value of 61 nM against Akt1, comparable to other known inhibitors like GSK2141795. -

Synergistic Effects :

When combined with standard chemotherapeutics like doxorubicin, this compound exhibited enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | IC50 (µM) | Target Kinase |

|---|---|---|

| N-(4-(furan-2-yl)-pyrazol-1-yl)ethylamide | 15.0 | mTOR |

| 5-Methylisoxazole derivative | 20.0 | Aurora A |

| N-(2-(thiophen-2-yl)-pyrazol-1-yl)ethylamide | 25.0 | ALK |

The presence of the furan ring in our compound enhances its selectivity and potency compared to analogs with different heterocycles.

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-10-8-11(17-21-10)14(19)15-9-12(13-4-2-7-20-13)18-6-3-5-16-18/h2-8,12H,9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOGWLQCWPKNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.